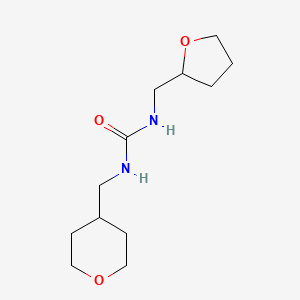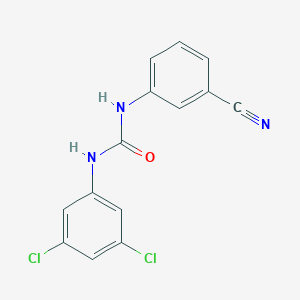![molecular formula C20H23N3O B6636447 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). NOP is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain regulation, stress response, and drug addiction. BU224 has shown potential as a therapeutic agent for the treatment of pain, anxiety, and addiction.
Mecanismo De Acción
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. NOP activation has been shown to produce analgesic effects, reduce anxiety, and modulate the reward pathway in the brain. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea blocks the binding of the endogenous ligand nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. This results in the reduction of pain, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been shown to produce dose-dependent analgesia in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been shown to be well-tolerated and does not produce significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has several advantages for lab experiments. It is highly selective for the NOP receptor, which reduces the potential for off-target effects. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has also been shown to be stable and have a long half-life, which makes it suitable for in vivo studies. However, one limitation of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea is that it has low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea. One area of interest is the potential for 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea to be used as a therapeutic agent for the treatment of pain, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea in humans. Another area of interest is the development of new analogs of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea with improved pharmacokinetic properties and potency. Additionally, the role of the NOP receptor in other physiological processes, such as immune function and metabolism, is an area of ongoing research.
Métodos De Síntesis
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea can be synthesized using a multistep process involving the reaction of 3-phenylpropanolamine with isatoic anhydride to form the intermediate 1-(2-aminoethyl)-3-phenyl-2,3-dihydro-1H-indole-2,3-dione. This intermediate is then reacted with 3-bromopropyl isocyanate to form the final product, 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea. The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic properties in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-13-6-9-16-7-2-1-3-8-16)22-14-12-17-15-23-19-11-5-4-10-18(17)19/h1-5,7-8,10-11,15,23H,6,9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFVSPCYYDFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
